Glycine, L-histidylglycyl-

Vue d'ensemble

Description

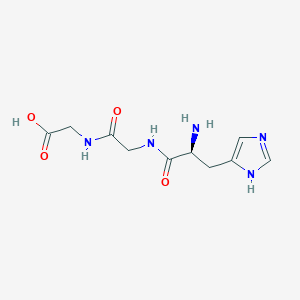

Glycine, L-histidylglycyl- is a dipeptide consisting of glycine and histidine linked through a peptide bond. It is a naturally occurring compound found in various foods, including meat, fish, and dairy products. Glycine, L-histidylglycyl- has gained significant attention in recent years due to its potential therapeutic applications in various diseases.

Applications De Recherche Scientifique

Glycine as a Neurotransmitter

- Glycine serves as both an inhibitory and excitatory neurotransmitter in the central nervous system (CNS). Its dysregulation is linked to neurological conditions like hyperekplexia and nonketotic hyperglycinemia. Research indicates that specific mutations in glycine transporters can lead to neurological syndromes characterized by elevated cerebrospinal fluid glycine levels, suggesting a critical role of glycine in CNS function (Kurolap et al., 2016).

Glycine in Metabolism and Disease

- Glycine's involvement in metabolic pathways is evident in conditions like nonketotic hyperglycinemia (NKH), where mutations in genes encoding the glycine cleavage system components result in glycine accumulation, indicating a pivotal role in amino acid metabolism and potential targets for therapeutic intervention (Kure et al., 2006).

Therapeutic Applications

- Dietary supplementation with glycine precursors has shown promise in restoring glutathione synthesis and reducing oxidative stress in conditions like uncontrolled diabetes, underscoring glycine's potential in managing oxidative damage and enhancing antioxidant defenses (Sekhar et al., 2010).

- Glycine supplementation has been evaluated for cognitive enhancement, demonstrating improved memory retrieval and attention in both young and middle-aged adults, suggesting its utility in neurological and cognitive health (File et al., 1999).

Diagnostic and Biomarker Potential

- Glycine levels have been studied as biomarkers for various diseases, including brain tumors, where it may serve to distinguish between tumor types, indicating its potential in diagnostic applications (Righi et al., 2009).

Mécanisme D'action

Target of Action

Glycine, a major component of His-Gly-Gly, primarily targets the NMDA receptor complex in the central nervous system . It also inhibits NINJ1 , a newly identified executioner of plasma membrane rupture in cell death . Glycine is known to modulate the expression of nuclear factor kappa B (NF-κB) in many cells .

Mode of Action

Glycine interacts with its targets in several ways. In the central nervous system, it binds to both strychnine-sensitive and strychnine-insensitive glycine binding sites located on the NMDA receptor complex . This interaction enhances the receptor’s response to its neurotransmitter, glutamate, thereby modulating neuronal excitability . Glycine also inhibits NINJ1 membrane clustering, which suppresses plasma membrane rupture during cell death .

Biochemical Pathways

Glycine is involved in several biochemical pathways. The predominant pathway in animals and plants is the reverse of the glycine synthase pathway, also known as the glycine cleavage system . In this pathway, glycine is degraded into ammonia and CO2 . Another pathway involves the conversion of glycine to serine via serine hydroxymethyltransferase , and then to pyruvate .

Pharmacokinetics

The pharmacokinetics of glycine involve its distribution, metabolism, and elimination. After oral administration, glycine is distributed among periventricular organs in the brain . It is metabolized primarily through the glycine cleavage system, serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase . The levels of glycine in the cerebrospinal fluid (CSF) are 100 times lower than those in plasma .

Result of Action

The action of glycine results in various molecular and cellular effects. It has been found to have antispastic , antipsychotic , antioxidant , and anti-inflammatory activities . Glycine also prevents copper- and zinc-induced cell death in vitro , and it has been shown to improve various components of metabolic syndrome, including diabetes, obesity, hyperlipidemia, and hypertension .

Action Environment

The action of glycine can be influenced by environmental factors. For instance, the presence of copper and zinc can enhance the toxicity of glycine . Glycine has been shown to reduce the redox activity of copper and prevent copper- and zinc-induced cell death, suggesting that it can function as an endogenous antioxidant in living organisms .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

“Glycine, L-histidylglycyl-” interacts with various enzymes, proteins, and other biomolecules. It is a part of the glycine transporters (GlyTs) family, which mediates its reuptake into nerve terminals and adjacent glial cells . GlyTs are essential regulators of neurotransmission, controlling the effective synaptic concentrations of glycine .

Cellular Effects

“Glycine, L-histidylglycyl-” has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Glycine has been recognized for its cytoprotective effects against cell death, expressed in multiple cell types and injury settings leading to necrosis .

Molecular Mechanism

The mechanism of action of “Glycine, L-histidylglycyl-” is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Glycine receptors (GlyRs) are key players in mediating fast inhibitory neurotransmission at these synapses .

Temporal Effects in Laboratory Settings

The effects of “Glycine, L-histidylglycyl-” change over time in laboratory settings. It has been demonstrated that the endogenous copper-binding tripeptide glycyl-l-histidyl-l-lysine (GHK) has the ability to bind to and reduce copper redox activity and to prevent copper- and zinc-induced cell death in vitro .

Dosage Effects in Animal Models

The effects of “Glycine, L-histidylglycyl-” vary with different dosages in animal models. Dietary glycine increases healthy lifespan in model organisms and might decrease inflammation in humans, suggesting its geroprotective potential .

Metabolic Pathways

“Glycine, L-histidylglycyl-” is involved in several metabolic pathways. Glycine is required for multiple metabolic pathways, such as glutathione synthesis and regulation of one-carbon metabolism .

Transport and Distribution

“Glycine, L-histidylglycyl-” is transported and distributed within cells and tissues. GlyTs, which are part of the NaC/ClK-dependent transporter family, regulate the glycine fluxes in the CNS .

Subcellular Localization

The subcellular localization of “Glycine, L-histidylglycyl-” and its effects on activity or function are significant. The glycine arginine-rich (GAR) domain of nucleolin drives subcellular localization via protein-protein interactions with a kinesin light chain .

Propriétés

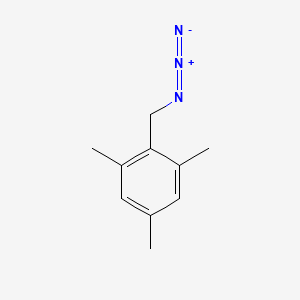

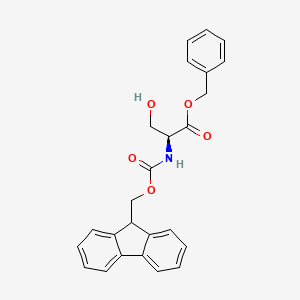

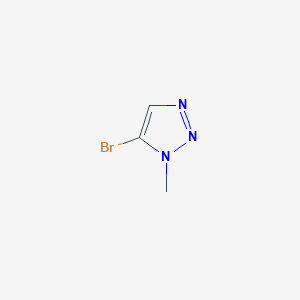

IUPAC Name |

2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O4/c11-7(1-6-2-12-5-15-6)10(19)14-3-8(16)13-4-9(17)18/h2,5,7H,1,3-4,11H2,(H,12,15)(H,13,16)(H,14,19)(H,17,18)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQYIRHBVVUTJF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427250 | |

| Record name | Glycine, L-histidylglycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32999-80-7 | |

| Record name | Glycine, L-histidylglycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of His-Gly-Gly?

A1: The molecular formula of His-Gly-Gly is C8H12N6O4. Its molecular weight is 240.22 g/mol.

Q2: Is there spectroscopic data available for His-Gly-Gly?

A2: Yes, various spectroscopic techniques have been employed to study His-Gly-Gly. [1H-NMR studies have provided insights into the interaction of His-Gly-Gly with Zinc (II) ions] []. [Raman Optical Activity (ROA) spectroscopy has been used to probe the binding of lanthanide complexes to His-Gly-Gly] [].

Q3: How does His-Gly-Gly interact with metal ions?

A3: His-Gly-Gly readily forms complexes with various metal ions, including copper (II) and zinc (II) [, , , ]. [The histidine residue in His-Gly-Gly plays a crucial role in metal ion coordination due to the presence of the imidazole ring] [].

Q4: What is the significance of copper binding to His-Gly-Gly in the context of prion proteins?

A5: [His-Gly-Gly is structurally similar to the octapeptide repeat found in the N-terminal region of the prion protein] [, , ]. This region is known to bind copper ions and is implicated in the protein's function and potential role in prion diseases [, ]. [Studies suggest that the tryptophan residues within the octarepeat region may play a role in the copper-reducing activity of prion proteins] [].

Q5: How do lanthanide complexes interact with His-Gly-Gly?

A6: [Lanthanide complexes bind relatively weakly to the histidine residue in His-Gly-Gly, with other parts of the peptide also participating in the interaction] []. [Longer peptides, low pH, and a histidine residue closer to the N-terminus tend to favor binding] [].

Q6: What are the potential applications of His-Gly-Gly?

A6: Due to its metal-binding properties, His-Gly-Gly has potential applications in various fields, including:

- Chemical Sensors: His-Gly-Gly immobilized on solid surfaces can act as a selective sensor for copper ions [].

- Biomimetic Catalysis: [Immobilized metal-His-Gly-Gly complexes on mesoporous silica can mimic the active center of methane monooxygenase and exhibit catalytic activity in cyclohexane oxidation] [, ].

- Drug Delivery: [His-Gly-Gly is being explored as a component in sustained-release microsphere formulations for exendin, a drug used in the treatment of type 2 diabetes] [].

Q7: Have computational methods been used to study His-Gly-Gly?

A8: Yes, [computational chemistry techniques, such as density functional theory (DFT) and Car-Parrinello molecular dynamics, have been employed to model the interaction of copper with His-Gly-Gly and related peptides] []. [These simulations provide insights into the structural features and energetics of copper binding to the peptide backbone] [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)